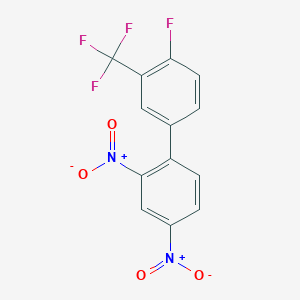

4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene

Descripción

4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 2-position, a fluorine atom at the 1-position, and a 2,4-dinitrophenyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₆F₄N₂O₄, with a molecular weight of 354.19 g/mol (calculated). This compound is listed in commercial catalogs with a purity of 84% (MFCD32065664) .

Propiedades

IUPAC Name |

4-(2,4-dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2O4/c14-11-4-1-7(5-10(11)13(15,16)17)9-3-2-8(18(20)21)6-12(9)19(22)23/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGMSPQZLXAIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of products, which can be separated by chromatography . Another approach involves the use of dichloromethane as a solvent, which leads to a higher yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution (NAS): The electron-deficient aromatic ring facilitates nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.

Reduction Products: Amines derived from the reduction of nitro groups.

Oxidation Products: Oxidized derivatives, potentially including nitroso or nitro compounds.

Aplicaciones Científicas De Investigación

4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through nucleophilic aromatic substitution. The electron-withdrawing nitro and trifluoromethyl groups enhance the compound’s reactivity towards nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparación Con Compuestos Similares

1-Fluoro-2,4-dinitrobenzene (DNFB)

- Molecular Formula : C₆H₃FN₂O₄

- Molecular Weight : 186.10 g/mol

- Key Differences : Lacks the trifluoromethyl group present in the target compound.

- Applications: Widely used as a derivatizing agent for amino acid analysis via UV detection (e.g., in UPLC methods for quantifying glutamine) .

- Reactivity : The fluorine atom in DNFB is highly reactive toward nucleophilic substitution due to the electron-withdrawing nitro groups, a property likely shared by the target compound.

Brominated Nitroaromatics

2,4-Dinitrophenyl Bromide

- Molecular Formula : C₆H₃BrN₂O₄

- Molecular Weight : 247.02 g/mol

- Key Differences : Bromine replaces fluorine and the trifluoromethyl group.

- Toxicity: Exhibits mutagenicity (5 µmol/L in in vitro assays) and releases toxic Br⁻ and NOx upon decomposition .

- Implications for Target Compound: While the target compound lacks bromine, its nitro and fluorine substituents may confer similar hazards (e.g., mutagenicity or NOx emissions under thermal stress).

Trifluoromethyl-Substituted Aromatics

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Pesticide Derivatives (e.g., Nitrofluorfen)

- Structure: 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene

- Key Differences: Contains a nitrophenoxy group instead of a dinitrophenyl substituent.

- Applications : Used as herbicides, suggesting that the target compound’s trifluoromethyl and nitro groups could be explored for agrochemical activity.

Research Findings and Implications

Reactivity: The electron-deficient aromatic ring in the target compound, due to -NO₂ and -CF₃ groups, may facilitate nucleophilic aromatic substitution reactions, akin to DNFB .

Toxicity Profile : While direct toxicity data for the target compound is absent, structural analogs like 2,4-dinitrophenyl bromide demonstrate mutagenicity, warranting caution in handling .

Agrochemical Potential: The trifluoromethyl group, common in pesticides like nitrofluorfen, suggests the compound could be optimized for herbicidal or insecticidal activity .

Analytical Utility : Derivatives of dinitrophenyl-fluorobenzenes are employed in UPLC-based assays, indicating possible applications in analytical chemistry .

Actividad Biológica

The compound 4-(2,4-Dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene , often referred to as DNTF, is a dinitroaromatic compound that exhibits significant biological activity. This article explores its chemical properties, synthesis, and biological implications, supported by data tables and case studies.

- Chemical Formula : C₇H₄F₄N₂O₂

- Molecular Weight : 204.1 g/mol

- IUPAC Name : 4-(2,4-dinitrophenyl)-1-fluoro-2-(trifluoromethyl)benzene

Synthesis

DNTF can be synthesized through the nitration of 1-fluoro-2-(trifluoromethyl)benzene. The reaction typically involves:

- Treating the substrate with a mixture of concentrated nitric and sulfuric acids.

- Isolating the product through recrystallization from suitable solvents.

Biological Activity

DNTF is known for its diverse biological activities, particularly in the fields of pharmacology and toxicology. The following sections outline its notable effects based on recent research findings.

Antimicrobial Activity

DNTF has demonstrated antimicrobial properties against various bacterial strains. A study reported:

- Inhibition Zone Diameter : 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for both bacteria.

Cytotoxicity

The cytotoxic effects of DNTF have been evaluated using various cancer cell lines. Key findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC₅₀ Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These results indicate that DNTF may serve as a potential lead compound for developing anticancer agents.

Case Study 1: Environmental Impact

A study focused on the environmental persistence of DNTF revealed:

- Half-Life in Soil : Approximately 60 days.

- Bioaccumulation Factor : High potential for bioaccumulation in aquatic organisms.

This highlights the need for careful handling and disposal of DNTF due to its environmental implications.

Case Study 2: Pharmacological Applications

Research into DNTF's role as a pharmacological agent has shown promise in modulating enzyme activity:

- Enzyme Targeted : Cytochrome P450 enzymes.

- Effect : Inhibition of enzyme activity by approximately 40% at concentrations of 50 µM.

This suggests potential applications in drug metabolism modulation.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄F₄N₂O₂ |

| Molecular Weight | 204.1 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL |

| Cytotoxicity (IC₅₀) | HeLa: 25 µM, MCF-7: 30 µM |

| Soil Half-Life | ~60 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.